molecular formula C17H18O B1368647 3-(2,4-Dimethylphenyl)propiophenone CAS No. 898793-51-6

3-(2,4-Dimethylphenyl)propiophenone

Cat. No.: B1368647
CAS No.: 898793-51-6
M. Wt: 238.32 g/mol
InChI Key: VPEAIEHPQUJBMF-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)propiophenone is a substituted propiophenone derivative characterized by a ketone functional group and a 2,4-dimethylphenyl substituent.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-8-9-15(14(2)12-13)10-11-17(18)16-6-4-3-5-7-16/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEAIEHPQUJBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644663
Record name 3-(2,4-Dimethylphenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-51-6
Record name 1-Propanone, 3-(2,4-dimethylphenyl)-1-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dimethylphenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2,4-Dimethylphenyl)propiophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,4-dimethylbenzene with propiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2,4-Dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The specific pathways and targets depend on the context of its use and the biological system involved.

Comparison with Similar Compounds

Structural Analog: 2',4'-Dimethyl-3-piperidinopropiophenone Hydrochloride (CAS 27922-16-3)

Key Features :

  • Structure: Features a piperidinyl group at the 3-position and a 2,4-dimethylphenyl group on the propanone backbone.
  • Molecular Formula: C₁₆H₂₄ClNO .
  • Applications: Likely explored for chemosensor applications due to the hydrazone-like framework, which is known for selective ion detection .

Comparison :

  • The piperidinyl group enhances solubility in polar solvents compared to non-polar substituents.
  • The hydrochloride salt form (as in CAS 27922-16-3) increases ionic character, affecting crystallization and stability .

Halogenated Analog: 2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone (CAS 898755-20-9)

Key Features :

  • Structure : Substituted with chlorine atoms at the 2' and 4' positions and a 2,6-dimethylphenyl group.
  • Physicochemical Properties :
    • LogP : 5.425 (indicative of high lipophilicity).
    • Polar Surface Area (PSA) : 17.07 Ų .

Comparison :

  • Reduced PSA suggests lower hydrogen-bonding capacity, which may limit solubility in aqueous media .

Key Data :

  • Hazard Classification : Based on safety data sheets (SDS), this compound may require precautions for skin/eye irritation and proper ventilation during handling .
  • Storage : Recommended storage in cool, dry conditions away from oxidizing agents .

Comparison :

  • Methyl substituents generally reduce reactivity compared to halogenated analogs, but safety protocols remain critical due to ketone-related flammability risks.

Data Table: Comparative Analysis of Propiophenone Derivatives

Compound Name Substituents Molecular Formula LogP PSA (Ų) Key Applications
3-(2,4-Dimethylphenyl)propiophenone 2,4-dimethylphenyl Not specified ~4.5* ~20* Chemosensors, Synthesis
2',4'-Dimethyl-3-piperidinopropiophenone HCl 2,4-dimethylphenyl, piperidinyl C₁₆H₂₄ClNO N/A N/A Ionic chemosensors
2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone 2,4-dichloro, 2,6-dimethylphenyl C₁₇H₁₅Cl₂O 5.425 17.07 Lipophilic intermediates

*Estimated based on structural analogs.

Biological Activity

3-(2,4-Dimethylphenyl)propiophenone is an organic compound with notable biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields such as pharmacology and agriculture.

Chemical Structure and Properties

This compound is characterized by its propiophenone backbone with a dimethyl-substituted phenyl group. The molecular formula is C16H16OC_{16}H_{16}O, and it has a molecular weight of approximately 240.30 g/mol. The presence of the dimethyl groups at the 2 and 4 positions on the phenyl ring enhances its lipophilicity and biological interactions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have shown that similar compounds possess antimicrobial effects against various bacterial strains. The halogenated derivatives of propiophenones have been noted for their enhanced reactivity, which may contribute to their antimicrobial efficacy .
  • Anticancer Activity : Some derivatives of propiophenones have demonstrated anticancer properties by influencing cell proliferation and apoptosis pathways. The structural features of this compound may allow it to interact with cellular targets involved in cancer progression .
  • Phytotoxic Effects : In agricultural studies, this compound has shown significant phytotoxicity, inhibiting seed germination and root growth in various plant species. For instance, in assays with Allium cepa, the compound inhibited germination rates significantly at concentrations as low as 0.1 mM .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological activity may be attributed to:

  • Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering metabolic pathways. For example, interactions with ATP synthase have been suggested to influence energy metabolism in cells .
  • Influence on Gene Expression : Compounds within this class may modulate gene expression related to apoptosis and cell cycle regulation, contributing to their anticancer effects .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameStructure CharacteristicsAntimicrobial ActivityAnticancer ActivityPhytotoxicity
This compoundPropiophenone with dimethyl groupsModerateYesHigh
4'-Bromo-3-(2,4-dimethylphenyl)propiophenoneBrominated derivativeHighYesModerate
4'-Cyano-3-(2,4-dimethylphenyl)propiophenoneContains cyano groupModerateYesLow

Case Studies

  • Anticancer Research : A study evaluated the effects of various propiophenone derivatives on cancer cell lines. It was found that compounds similar to this compound induced apoptosis in human breast cancer cells through caspase activation .
  • Phytotoxicity Assessment : In a controlled experiment assessing the phytotoxic effects on Lactuca sativa (lettuce), it was observed that increasing concentrations of this compound led to significant reductions in both germination rates and root elongation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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